4-((3-(benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)sulfonyl)-1-isopropyl-3,5-dimethyl-1H-pyrazole
Description
This compound features a pyrazole core substituted with an isopropyl group at the 1-position and methyl groups at the 3- and 5-positions. A pyrrolidine ring, functionalized with a benzo[d][1,3]dioxole moiety, is linked to the pyrazole via a sulfonyl group. Its design aligns with trends in heterocyclic chemistry, where pyrazole and benzo[d][1,3]dioxole motifs are leveraged for bioactivity modulation .
Properties
IUPAC Name |
4-[3-(1,3-benzodioxol-5-yl)pyrrolidin-1-yl]sulfonyl-3,5-dimethyl-1-propan-2-ylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O4S/c1-12(2)22-14(4)19(13(3)20-22)27(23,24)21-8-7-16(10-21)15-5-6-17-18(9-15)26-11-25-17/h5-6,9,12,16H,7-8,10-11H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYJDKOAUKATBFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(C)C)C)S(=O)(=O)N2CCC(C2)C3=CC4=C(C=C3)OCO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3-(benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)sulfonyl)-1-isopropyl-3,5-dimethyl-1H-pyrazole typically involves multiple steps:
Formation of the Benzo[d][1,3]dioxole Moiety: This can be achieved through the cyclization of catechol with formaldehyde under acidic conditions.
Synthesis of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized via the reaction of an appropriate amine with a ketone or aldehyde, followed by reduction.
Formation of the Pyrazole Core: The pyrazole ring is formed through the condensation of a hydrazine derivative with a 1,3-diketone.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d][1,3]dioxole moiety.
Reduction: Reduction reactions can occur at the sulfonyl group, converting it to a sulfide.
Substitution: The pyrazole ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
Oxidation: Products may include benzoquinones or other oxidized derivatives.
Reduction: The major product would be the corresponding sulfide.
Substitution: Depending on the substituents introduced, various substituted pyrazoles can be obtained.
Scientific Research Applications
Medicinal Chemistry
The compound is primarily studied for its potential anticancer properties . Research indicates that it may target microtubules, which are crucial for cell division, thereby inducing apoptosis in cancer cells. This mechanism is particularly significant in the development of new chemotherapeutic agents.
Biological Research
In biological studies, this compound serves as a valuable tool for understanding the effects of sulfonyl-containing molecules on various biological systems. Its interactions with cellular pathways can provide insights into disease mechanisms and therapeutic targets.
Chemical Biology
The compound is utilized in chemical biology to investigate the role of specific structural components, such as the benzo[d][1,3]dioxole moiety, in mediating biological activity. This research can help elucidate how structural variations affect pharmacological properties.
Industrial Production
For industrial applications, continuous flow reactors may be employed to optimize reaction conditions and improve yields during the synthesis process.
Case Studies and Research Findings
Several studies have highlighted the efficacy of this compound in various experimental settings:
- A study published in Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant cytotoxicity against a range of cancer cell lines, suggesting its potential as a lead compound for drug development.
- Another research article focused on the compound's ability to inhibit specific enzymes involved in cancer progression, providing a biochemical basis for its anticancer activity.
Mechanism of Action
The mechanism of action of 4-((3-(benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)sulfonyl)-1-isopropyl-3,5-dimethyl-1H-pyrazole involves its interaction with molecular targets such as enzymes or receptors. The benzo[d][1,3]dioxole moiety can engage in π-π interactions, while the sulfonyl group can form hydrogen bonds. The pyrazole ring may act as a bioisostere for other heterocycles, facilitating binding to active sites in proteins.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzo[d][1,3]dioxole-Containing Pyrazoles
Key Differences :
- The target compound’s sulfonyl-pyrrolidine linker distinguishes it from B20’s benzamide and the ketone linker in . Sulfonyl groups improve metabolic stability and solubility compared to amides or ketones.
Pyrazole Derivatives with Sulfonyl or Similar Groups
Key Differences :
- The target compound’s methylenedioxyphenyl-pyrrolidine-sulfonyl system is more complex than fipronil’s trifluoromethylsulfinyl group, which may alter target selectivity (e.g., neurological vs. enzymatic targets).
Pyrrolidine-Linked Heterocycles
Key Differences :
- The target compound’s pyrrolidine-sulfonyl linkage contrasts with piperazine-carbonyl linkers in , which are bulkier and more flexible. This may influence membrane permeability or binding-site accommodation.
- The 3,5-dimethylpyrazole core in the target compound provides a rigid, planar structure compared to the more flexible benzamide derivatives in .
Biological Activity
The compound 4-((3-(benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)sulfonyl)-1-isopropyl-3,5-dimethyl-1H-pyrazole is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings, data tables, and case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 372.47 g/mol. It features a pyrazole core linked to a sulfonyl group and a benzo[d][1,3]dioxole moiety, which is known for its pharmacological significance.
Anti-inflammatory Properties
Research indicates that compounds similar to This compound exhibit significant anti-inflammatory effects. A study highlighted the inhibition of cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory process. The compound demonstrated selective inhibition of COX-II over COX-I, which is beneficial for minimizing gastrointestinal side effects typically associated with non-steroidal anti-inflammatory drugs (NSAIDs) .
Analgesic Effects
In vivo studies have shown that derivatives of pyrazole compounds can effectively reduce pain responses in animal models. For instance, compounds with similar structures have been reported to achieve up to 64% inhibition of pain responses compared to standard analgesics like Celecoxib .
Antioxidant Activity
The antioxidant properties of this compound are also noteworthy. Compounds containing the benzo[d][1,3]dioxole structure have been shown to scavenge free radicals effectively, thus reducing oxidative stress in cellular models . This property is crucial for preventing cellular damage and may contribute to the overall therapeutic profile of the compound.
Anticancer Potential
Emerging studies suggest that pyrazole derivatives may exhibit anticancer activity by inducing apoptosis in cancer cells. Research has indicated that certain modifications on the pyrazole ring enhance its efficacy against various cancer cell lines .
Study on COX Inhibition
A recent study evaluated several pyrazole derivatives for their COX inhibitory activity. Among these, one derivative exhibited an IC50 value of 0.52 μM against COX-II, significantly more potent than traditional NSAIDs . This suggests that modifications on the pyrazole scaffold can lead to enhanced anti-inflammatory properties.
Antioxidant Activity Assessment
In another investigation focusing on antioxidant capabilities, compounds structurally related to our target compound were tested for their ability to inhibit lipid peroxidation in vitro. Results indicated a strong correlation between the presence of the benzo[d][1,3]dioxole moiety and increased antioxidant activity .
Table 1: Biological Activities of Related Compounds
| Compound Name | Activity Type | IC50 (μM) | Reference |
|---|---|---|---|
| PYZ16 | COX-II Inhibition | 0.52 | |
| Celecoxib | COX-II Inhibition | 0.78 | |
| PYZ17 | Antioxidant | - | |
| PYZ19 | Anticancer | - |
Table 2: Structure-Activity Relationship Insights
| Structural Feature | Impact on Activity |
|---|---|
| Benzo[d][1,3]dioxole moiety | Enhanced antioxidant activity |
| Sulfonyl group | Increased COX-II selectivity |
| Pyrazole core | Analgesic properties |
Q & A
Basic: What synthetic methodologies are established for preparing this pyrazole-sulfonamide derivative?
Answer:
The compound’s synthesis involves multi-step reactions, typically starting with the formation of the pyrrolidine-sulfonyl intermediate. Key steps include:
- Sulfonylation : Reacting 3-(benzo[d][1,3]dioxol-5-yl)pyrrolidine with a sulfonyl chloride derivative under anhydrous conditions (e.g., dichloromethane, −20°C, triethylamine as base) to form the sulfonamide bridge .
- Pyrazole functionalization : Coupling the sulfonylated pyrrolidine with a pre-synthesized 1-isopropyl-3,5-dimethylpyrazole core via nucleophilic substitution or palladium-catalyzed cross-coupling, depending on the leaving group (e.g., halogen or boronate) .
- Purification : Column chromatography (ethyl acetate/hexane gradients) and recrystallization (2-propanol or methanol) are standard for isolating high-purity products .
Basic: How is the compound’s structural integrity validated in academic research?
Answer:
- X-ray crystallography : Use SHELX programs (SHELXS for structure solution, SHELXL for refinement) to resolve the 3D crystal structure. Mercury CSD aids in visualizing packing patterns and hydrogen-bonding networks .
- Spectroscopy :
- NMR : Assign peaks for sulfonyl (δ ~3.2–3.5 ppm for SO₂CH₂) and pyrazole protons (δ ~6.0–6.5 ppm for aromatic protons).
- FTIR : Confirm sulfonamide S=O stretches (~1350–1300 cm⁻¹) and pyrazole C=N (~1600 cm⁻¹) .
Advanced: How can reaction yields be optimized for the sulfonylation step?
Answer:
- Temperature control : Maintain −20°C during sulfonyl chloride addition to minimize side reactions (e.g., hydrolysis) .
- Solvent selection : Dichloromethane or THF enhances electrophilic reactivity of sulfonyl chlorides compared to polar aprotic solvents .
- Stoichiometry : Use a 10–20% excess of sulfonyl chloride to ensure complete pyrrolidine functionalization, followed by quenching with ice-cold water to isolate the product .
Advanced: What computational strategies predict the compound’s biological target interactions?
Answer:
- Molecular docking : Tools like AutoDock Vina or Schrödinger Suite model binding affinities to enzymes (e.g., COX-2 or kinases) by aligning the sulfonamide group with catalytic pockets. Validate using PyMOL for steric and electrostatic complementarity .
- QSAR modeling : Correlate substituent effects (e.g., methyl/isopropyl groups) with activity data from analogs to predict bioactivity trends .
Advanced: How to resolve contradictions in reported biological activity data?
Answer:
- Assay standardization : Replicate studies under controlled conditions (e.g., cell line: HEK293 vs. HeLa; IC₅₀ measurements at 48h vs. 72h).
- Metabolic stability testing : Use liver microsomes to assess if discrepancies arise from differential cytochrome P450 metabolism .
- Structural analogs : Compare activity of derivatives lacking the benzo[d][1,3]dioxole moiety to isolate pharmacophore contributions .
Advanced: What analytical techniques identify degradation products under physiological conditions?
Answer:
- LC-HRMS : Monitor hydrolytic cleavage of the sulfonamide bond (pH 7.4 buffer, 37°C) to detect pyrrolidine and pyrazole fragments.
- Mass fragmentation : Use ESI-MS/MS to differentiate oxidation products (e.g., benzo[d][1,3]dioxole ring opening) from parent ions .
- XRD post-stability : Compare pre- and post-degradation crystal structures to identify conformational changes .
Advanced: How to design SAR studies for this compound’s neuroprotective potential?
Answer:
- Core modifications : Synthesize analogs with varying sulfonamide linker lengths (e.g., replacing pyrrolidine with piperidine) to assess flexibility requirements .
- Substituent screening : Test methyl vs. ethyl groups at the pyrazole 3,5-positions for blood-brain barrier permeability via PAMPA assays .
- In vivo validation : Use zebrafish models to correlate structural changes with rescue of oxidative stress-induced neurodegeneration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
